molecular formula C17H12N4O6 B2921994 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide CAS No. 887870-80-6

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2921994
CAS No.: 887870-80-6
M. Wt: 368.305
InChI Key: PCMOFNLTUNUHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide (CAS 887870-80-6) is a synthetic small molecule with a molecular weight of 368.30 g/mol and the molecular formula C17H12N4O6 . This compound features a 2,3-dihydro-1,4-benzodioxin core fused to a 1,3,4-oxadiazole ring and is substituted with a 4-nitrobenzamide group, making it a valuable building block in medicinal chemistry and drug discovery . Its potential biological activities are a key area of investigation; research indicates it is studied for significant antimicrobial effects against pathogens like Staphylococcus aureus , as well as for antifungal and anticancer properties . The mechanism of action is believed to involve the inhibition of key enzymatic pathways crucial for DNA replication and repair, and the promotion of reactive oxygen species (ROS) generation, leading to oxidative stress and apoptosis in susceptible cancer cells . This product is intended for in vitro research applications only and is not classified as a drug or pharmaceutical. It is not approved by the FDA, and is strictly for use in laboratory settings. It is not intended for human or veterinary diagnostics or treatments .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O6/c22-15(10-1-4-12(5-2-10)21(23)24)18-17-20-19-16(27-17)11-3-6-13-14(9-11)26-8-7-25-13/h1-6,9H,7-8H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMOFNLTUNUHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide typically involves multiple steps. One common approach begins with the preparation of 2,3-dihydro-1,4-benzodioxin, which is then functionalized to introduce the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with 4-nitrobenzoyl chloride under appropriate conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name / ID Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity (Source)
Target Compound : N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide C₁₇H₁₂N₄O₅ 352.30 g/mol 4-nitrobenzamide Not explicitly reported (inferred from analogs)
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide C₁₆H₁₂N₂O₄S 328.34 g/mol Thiophene-2-carboxamide Unreported (PubChem entry inaccessible)
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide C₁₉H₁₇N₃O₃S₃ 431.54 g/mol Thiadiazole, benzylsulfanyl Not reported; structural focus
Trazpirobenum (WHO INN) C₃₃H₃₂F₂N₆O₆ 682.64 g/mol Difluoropropanamido, indazolyl, tetrahydrofuran Clinical relevance (patented process)
Antibacterial oxadiazole derivatives (e.g., 8a-k) ~C₁₈H₁₅N₃O₄S ~370–410 g/mol Sulfanyl acetamide, substituted phenyl Potent antibacterial activity; low cytotoxicity

Key Findings from Analogs

Antibacterial Activity: Compounds with the 2,3-dihydro-1,4-benzodioxin-oxadiazole core and sulfanyl acetamide substituents (e.g., 8a-k in ) demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative strains.

Cytotoxicity :

  • Sulfanyl acetamide analogs showed modest hemolytic activity (≤15% at 100 µg/mL), suggesting a favorable safety profile for the benzodioxin-oxadiazole scaffold . The nitro group in the target compound could increase oxidative stress, necessitating specific toxicity assays.

Structural Impact on Pharmacokinetics :

  • Thiadiazole-containing analogs (e.g., ) exhibit higher molecular weights (>430 g/mol), which may reduce blood-brain barrier penetration compared to the target compound (352 g/mol). The nitro group’s polarity could improve aqueous solubility relative to lipophilic substituents like benzylsulfanyl .

Clinical Derivatives :

  • Trazpirobenum (), a patented benzodioxin-indazole derivative, highlights the scaffold’s versatility in drug development. Its trifluoromethyl and tetrahydrofuran groups enhance metabolic stability, a feature absent in the target compound but relevant for optimization .

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide (commonly referred to as compound BI69518) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described by the following characteristics:

PropertyValue
Molecular Formula C24H26N4O8S
Molecular Weight 530.55 g/mol
CAS Number 1215645-10-5
SMILES Notation OC(=O)C(=O)O.O=C(Nc1ccc2c(c1)OCCO2)CN1CCN(CC1)Cc1scc(n1)c1ccco1

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study conducted by researchers at a leading pharmaceutical institute demonstrated that derivatives of benzodioxin compounds possess inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies have shown that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. A notable study published in the Journal of Medicinal Chemistry reported that modifications to the oxadiazole moiety enhance the compound's efficacy against pancreatic cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound is known to inhibit specific enzymes involved in DNA replication and repair.
  • Reactive Oxygen Species (ROS) Generation : It promotes oxidative stress within cells, leading to cell death in susceptible cancer cells.
  • Modulation of Signaling Pathways : The compound affects various signaling pathways related to cell survival and apoptosis.

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, showcasing its potential as a therapeutic agent in treating bacterial infections.

Study 2: Anticancer Trials

In a preclinical trial involving human pancreatic cancer cell lines (PANC-1), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration). Flow cytometry analysis confirmed an increase in apoptotic cells compared to untreated controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.